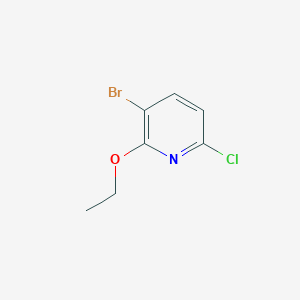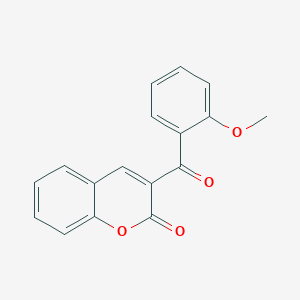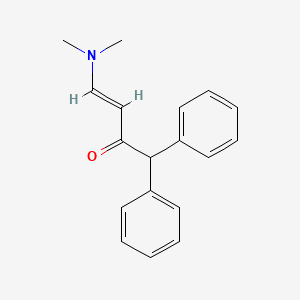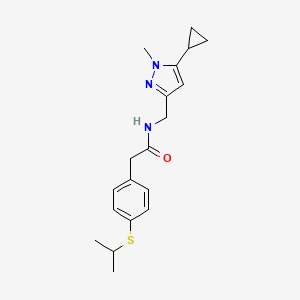![molecular formula C12H17FN2O5S B2375749 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride CAS No. 2224298-83-1](/img/structure/B2375749.png)
5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride involves the inhibition of enzymes by binding to their active sites. This results in the disruption of the normal function of these enzymes, leading to a decrease in their activity. The specific mechanism of action varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme being targeted. In general, the compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. It has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for the study of enzyme function and the development of new drugs. However, its use in lab experiments is limited by its high cost and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for the study of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride. These include:
1. Further investigation of its mechanism of action and the specific enzymes it targets.
2. Development of new drugs based on the structure of this compound.
3. Exploration of its potential as a treatment for neurological disorders.
4. Investigation of its potential as a tool for the study of enzyme function.
5. Development of new synthetic methods for the production of this compound.
In conclusion, this compound is a promising compound with potential applications in the development of new drugs. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for the study of enzyme function and the development of new drugs. Further research is needed to fully understand its mechanism of action and its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride involves the reaction of 5-(aminosulfonyl)-1H-pyrrole-3-carboxylic acid with 1-(oxolan-3-yloxy)propan-2-amine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with hydrogen fluoride to yield the final product.
Aplicaciones Científicas De Investigación
5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride has been extensively studied for its potential use as a drug candidate. It has been shown to exhibit potent inhibitory activity against a number of enzymes, including proteases, kinases, and phosphodiesterases. This makes it a promising candidate for the development of drugs for the treatment of various diseases, including cancer, viral infections, and neurological disorders.
Propiedades
IUPAC Name |
5-[1-(oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O5S/c1-8(6-20-9-2-3-19-7-9)15-12(16)11-4-10(5-14-11)21(13,17)18/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRUIAQXKMDFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCOC1)NC(=O)C2=CC(=CN2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)


![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)
![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
![1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2375681.png)



![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)
![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole](/img/structure/B2375687.png)
![N-(4-(4-chlorophenoxy)phenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2375688.png)
